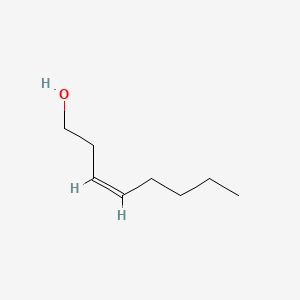cis-3-Octen-1-ol
CAS No.: 20125-84-2
Cat. No.: VC4134502
Molecular Formula: C8H16O
Molecular Weight: 128.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 20125-84-2 |
|---|---|
| Molecular Formula | C8H16O |
| Molecular Weight | 128.21 g/mol |
| IUPAC Name | (Z)-oct-3-en-1-ol |
| Standard InChI | InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h5-6,9H,2-4,7-8H2,1H3/b6-5- |
| Standard InChI Key | YDXQPTHHAPCTPP-WAYWQWQTSA-N |
| Isomeric SMILES | CCCC/C=C\CCO |
| SMILES | CCCCC=CCCO |
| Canonical SMILES | CCCCC=CCCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
cis-3-Octen-1-ol (CAS No. 20125-84-2) is an eight-carbon alcohol with a double bond at the third position in the cis configuration. Its IUPAC name is (Z)-oct-3-en-1-ol, and it belongs to the class of allylic alcohols . The molecular formula is C₈H₁₆O, with a molecular weight of 128.22 g/mol . The SMILES notation CCCCC=CCCO succinctly represents its structure, highlighting the cis arrangement of the double bond between carbons 3 and 4 .
The compound’s stereochemistry is critical to its functionality. The Z-configuration ensures spatial proximity of the hydroxyl group and the double bond, influencing its reactivity and interaction with biological targets .
Physical and Chemical Properties
Physicochemical Data
cis-3-Octen-1-ol is a yellow liquid at room temperature with a boiling point of 89°C . Its density and vapor pressure remain undocumented in the reviewed sources, but its solubility in organic solvents like ethanol and diethyl ether is inferred from structural analogs.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.22 g/mol |
| Boiling Point | 89°C |
| Physical Form | Liquid |
| Color | Yellow |
| Purity (GC) | ≥95.0% |
Spectral Characteristics
The compound’s mass spectrum, as recorded by the NIST WebBook, shows a base peak at m/z 57, corresponding to the fragmentation of the allylic C-O bond . Gas chromatography (GC) retention indices on polar columns such as DB-Wax and RTX-Wax range between 1440 and 1444, aiding in its identification in complex mixtures .
Applications in Industry and Research
Flavor and Fragrance Industry
cis-3-Octen-1-ol is prized for its fresh melon-like odor with earthy undertones, making it a key ingredient in perfumes and food flavorings . The Flavor and Extract Manufacturers Association (FEMA) designates it as GRAS (Generally Recognized as Safe) under FEMA No. 3467, permitting its use in consumables .
Pharmaceutical Applications
BOC Sciences highlights its role in dermatological formulations, where it modulates inflammatory pathways and enhances drug permeation . Research into its antimicrobial properties remains nascent but promising.
Analytical Chemistry
The compound serves as a reference standard in GC-MS analyses due to its predictable retention behavior and fragmentation pattern .
| Endpoint | Result |
|---|---|
| Genotoxicity | Negative (Ames test, micronucleus) |
| Skin Sensitization | Not sensitizing |
| Repeated Dose NOAEL | 125 mg/kg/day (rat) |
| Reproductive Toxicity | NOAEL = 300 mg/kg/day (rat) |
Environmental Impact
The compound’s PBT (Persistence, Bioaccumulation, Toxicity) profile is deemed low, with risk quotients (PEC/PNEC) <1 in North America and Europe .
Analytical Methods for Detection and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS)
NIST data indicate optimal separation on polar capillary columns (e.g., DB-Wax) with temperature programming from 35°C to 240°C . The characteristic ions at m/z 57, 41, and 69 aid in qualitative identification .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume